molecular formula C23H33NO2 B076058 Azastene CAS No. 13074-00-5

Azastene

Cat. No. B076058
CAS RN: 13074-00-5
M. Wt: 355.5 g/mol
InChI Key: AXLOCHLTNQDFFS-BESJYZOMSA-N
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Description

Azastene belongs to the class of organic compounds known as estrane steroids . It has a molecular formula of C23H33NO2 .


Synthesis Analysis

Azastene synthesis involves the initial alkylation of methyl testosterone by means of strong base and methyl iodide to afford the 4,4-dimethyl derivative . Formylation with alkoxide and methyl formate leads to the 2-hydroxymethyl derivative .


Molecular Structure Analysis

The molecular structure of Azastene can be determined using various techniques such as single crystal data collection and processing . The molecular formula of Azastene is C23H33NO2 .


Chemical Reactions Analysis

The sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .


Physical And Chemical Properties Analysis

The physical and chemical properties of Azastene can be analyzed using various techniques. For example, the molecular formula of Azastene is C23H33NO2, and it has an average mass of 355.514 Da and a mono-isotopic mass of 355.251129 Da .

Scientific Research Applications

  • Reproductive Health and Contraception:

    • Azastene has been identified as a luteolytic agent in rhesus monkeys, effective in reversing progesterone production stimulated by human chorionic gonadotropin, delaying menstruation, and preventing pregnancy in certain conditions. It also demonstrates potential for terminating pregnancy at different gestational stages when administered correctly (Schane et al., 1978).
    • The antifertility effect of Azastene in rats is associated with decreased progesterone and increased prostaglandin F levels. Its mechanism involves inhibiting 3 β-hydroxysteroid dehydrogenase, critical for progesterone production (Helvacioglu et al., 1981).
    • Azastene can induce resorption of all fetuses in rats when given at specific doses and times during pregnancy, acting through acute, short-term, reversible progesterone withdrawal (Creange et al., 1978).
    • The luteolytic effect of Azastene in nonhuman primates, specifically in rhesus monkeys, involves blocking steroidogenesis and inducing early onset of menses (Asch et al., 1982).
  • Other Applications:

    • Azastene's role in inhibiting adrenal steroidogenesis was compared with trilostane in sheep, demonstrating varied effectiveness in in-vitro and in-vivo methods (Singh-Asa et al., 1982).
    • In the field of materials science, Azastene and related azo compounds have been studied for their potential in fabricating dielectric elastomers, serving applications in artificial muscles and other electromechanical devices (Zhang et al., 2015).
    • Azobenzenes, a related group of compounds, have been explored for their uses as dyes, molecular switches, and in various other industrial applications (Merino, 2011).

Safety And Hazards

Azastene is a steroidogenesis inhibitor described as a contraceptive, luteolytic, and abortifacient which was never marketed . Due to inhibition of corticosteroid synthesis, azastene is immunosuppressive .

properties

IUPAC Name

(1S,2R,13R,14S,17S,18S)-2,9,9,17,18-pentamethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,10-trien-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2/c1-20(2)18-7-6-15-16(21(18,3)12-14-13-24-26-19(14)20)8-10-22(4)17(15)9-11-23(22,5)25/h7,13,15-17,25H,6,8-12H2,1-5H3/t15-,16+,17+,21-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLOCHLTNQDFFS-BESJYZOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CCC3C4CCC(C4(CCC3C2(CC5=C1ON=C5)C)C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC=C4[C@@]3(CC5=C(C4(C)C)ON=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801180403
Record name (17beta)-4,4,17-Trimethylandrosta-2,5-dieno[2,3-d]isoxazol-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801180403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azastene

CAS RN

13074-00-5
Record name (17β)-4,4,17-Trimethylandrosta-2,5-dieno[2,3-d]isoxazol-17-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13074-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azastene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (17beta)-4,4,17-Trimethylandrosta-2,5-dieno[2,3-d]isoxazol-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801180403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZASTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XA84ITL1H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
A Helvacioglu, F Auletta, A Scommegna - American Journal of Obstetrics …, 1981 - Elsevier
… azastene can be reversed by indomethecin, and because in the presence of elevated blood progesterone levels azastene… that the mechanism of azastene action is directly mediated by …
Number of citations: 3 www.sciencedirect.com
JE Creange, HP Schane, AJ Anzalone, GO Potts - Fertility and Sterility, 1978 - Elsevier
… in rats treated with azastene (Win 17,625; 4… azastene prevented the interceptive activity of azastene (Table 3). In Figure 1 it can be seen that, when given at a dose of 12 mg/kg, azastene …
Number of citations: 26 www.sciencedirect.com
HP Schane, JE Creange, AJ Anzalone, GO Potts - Fertility and Sterility, 1978 - Elsevier
… However, in our experiments azastene was less effective later in pregnancy. This finding … the effects of azastene than luteal progesterone production. Although azastene was an effective …
Number of citations: 28 www.sciencedirect.com
SB SHEARS, GS BOYD - European Journal of Biochemistry, 1981 - Wiley Online Library
… We have also looked at the action of azastene and trilostane (Fig. l), two alternative inhibitors of … As far as we know, azastene has not been employed in the assay of sidechain-cleavage. …
Number of citations: 12 febs.onlinelibrary.wiley.com
RH Asch, CG Smith, TM Siler-Khodr… - Obstetrics and …, 1982 - europepmc.org
… effect of azastene. Concentrations of 50 micrograms/ml of azastene inhibited testosterone … in response to hCG [controls, 1165+/-196 ng/ml, azastene, 306+/-40 ng/ml (P less than. 01)]. …
Number of citations: 7 europepmc.org
T Rabe, L Kiesel, J Kellermann, K Weidenhammer… - Fertility and …, 1983 - Elsevier
… tabolism of azastene.In isolated human term placental enzymes, we found the following potencies of azastene in vitro. No changes in mitochondrial CSCC were found by azastene (100 f…
Number of citations: 27 www.sciencedirect.com
DA Shutt, RP Shearman - Placenta, 1980 - Elsevier
… In the experiments with azastene it was found that at the concentrations used (0-150/,tmol/l) azastene does not cross react with the specific antisera used for the radioimmunoassay of …
Number of citations: 1 www.sciencedirect.com
P Singh-Asa, G Jenkin… - Journal of …, 1982 - joe.bioscientifica.com
The effectiveness of trilostane and azastene as inhibitors of adrenal steroidogenesis was … The same concentration of azastene had a lesser effect on unstimulated adrenals and was …
Number of citations: 18 joe.bioscientifica.com
M ALEXANDROVA, MS SOLOFF - Endocrinology, 1980 - academic.oup.com
… Azastene, which inhibits progesterone synthesis, gave the same results as PGF2,, on day 10 … concentration of myometrial OT receptors in all of the rats treated with PGF2<1 or azastene. …
Number of citations: 73 academic.oup.com
T RABE, L KIESEL… - ACTA …, 1982 - … UNIVERSITY PRESS PO BOX 2959 …
Number of citations: 0

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